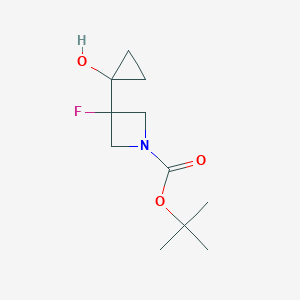

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Description

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom, and a 1-hydroxycyclopropyl substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom modulates electronic properties and metabolic resistance, a common strategy in medicinal chemistry. This compound is likely utilized as an intermediate in pharmaceutical synthesis, where its unique substituents may optimize target binding or pharmacokinetic profiles.

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIAZBZHRGVNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a protected azetidine precursor such as tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes nucleophilic addition, fluorination, and cyclopropyl ring formation steps. The tert-butyl group serves as a protecting group for the azetidine nitrogen, facilitating selective reactions at the 3-position.

Key Preparation Steps and Conditions

Detailed Reaction Example Based on Literature

- Starting Material: tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol)

- Base: Potassium tert-butoxide (1.65 M in THF, 735 μL, 1.21 mmol)

- Solvent: Anhydrous tetrahydrofuran (5 mL)

- Procedure: The starting material is dissolved in THF, potassium tert-butoxide added, stirred at room temperature for 15 minutes. Then a cyclopropyl-containing reagent (e.g., benzyl bromide derivatives) is added and stirred for 14 hours.

- Workup: Dilution with ethyl acetate, extraction with aqueous sodium bicarbonate, drying, and concentration.

- Outcome: Crude product obtained and used for further transformations without purification at this stage.

Representative Data Table Summarizing Preparation Conditions

Research Findings and Notes

- The use of tert-butyl protecting groups on azetidine nitrogen is crucial for regioselective reactions and stability during multi-step synthesis.

- The Grignard reaction with methylmagnesium bromide on tert-butyl 3-oxoazetidine-1-carboxylate is a high-yielding step introducing the hydroxy and methyl groups at C3.

- Potassium tert-butoxide acts as a strong base enabling the substitution of hydroxy groups with cyclopropyl moieties and facilitating fluorination.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to achieve high purity.

- Yields vary significantly depending on reaction conditions and reagents, with some steps achieving up to 87% yield, while others (e.g., cyanide addition and hydrolysis) may be lower (~7%).

Chemical Reactions Analysis

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated azetidine ring and hydroxycyclopropyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous azetidine derivatives documented in pharmaceutical research. Key structural differences and their implications are highlighted:

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069, CAS: 1126650-66-5)

- Substituent : Hydroxymethyl (-CH₂OH) group at the 3-position .

- Structural Impact : The linear hydroxymethyl group lacks the strain of the cyclopropane ring, reducing conformational rigidity.

- Reactivity : The primary hydroxyl group is more accessible for reactions like oxidation or esterification compared to the sterically hindered 1-hydroxycyclopropyl group.

- Solubility : Likely higher polarity due to the exposed hydroxyl group, enhancing aqueous solubility relative to the cyclopropyl analog.

tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081, CAS: 1083181-23-0)

- Substituent: Aminomethyl (-CH₂NH₂) group at the 3-position .

- Functional Differences : The primary amine introduces basicity and hydrogen-bonding capability, enabling diverse derivatization (e.g., amide coupling).

- Stability : The amine may require protection under acidic or oxidative conditions, whereas the hydroxyl group in the target compound is less reactive.

tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (PBN20121223, CAS: 1408074-60-1)

- Substituent: Methylamino-methyl (-CH₂NHCH₃) group at the 3-position .

- Applications: The methylamino group may serve as a site for further functionalization or as a hydrogen-bond donor in catalysis.

Key Structural and Functional Insights

| Property | Target Compound | Hydroxymethyl Analog | Aminomethyl Analog |

|---|---|---|---|

| Substituent | 1-hydroxycyclopropyl | Hydroxymethyl | Aminomethyl |

| Conformational Rigidity | High (cyclopropane strain) | Low | Moderate (flexible chain) |

| Reactivity | Moderate (hindered hydroxyl) | High (accessible hydroxyl) | High (nucleophilic amine) |

| Solubility | Likely lower (hydrophobic cyclopropane) | Higher (polar hydroxyl) | Variable (amine-dependent) |

| Synthetic Utility | Intermediate for rigid scaffolds | Versatile for hydroxyl-mediated reactions | Amine-driven derivatization |

Biological Activity

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : CHFNO

- Molecular Weight : 231.26 g/mol

- CAS Number : 1273563-62-4

The unique combination of a tert-butyl group, a fluorine atom, and a cyclopropyl moiety contributes to its distinctive biological profile.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyclopropane moiety is particularly significant as it can influence the compound's conformation and reactivity, potentially leading to unique interaction profiles with proteins.

Interaction Studies

Interaction studies are critical for understanding the pharmacodynamics of this compound. Initial research indicates that compounds with similar structures exhibit significant interactions with proteins involved in metabolic pathways, which may be relevant for drug development.

Comparative Analysis with Similar Compounds

To provide context on its biological activity, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | CHFNO | Contains a piperidine ring instead of azetidine |

| Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | CHFNO | Hydroxymethyl group instead of cyclopropane |

This table highlights how variations in structure can influence biological activity, suggesting that the unique features of this compound may confer distinct pharmacological properties.

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry examined the interaction of azetidine derivatives with specific enzymes. It was found that compounds with a cyclopropane moiety demonstrated enhanced binding affinity to certain enzymes compared to their non-cyclopropane counterparts. This suggests that this compound may exhibit similar or enhanced interactions, warranting further investigation into its therapeutic potential.

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of related compounds indicates that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the fluorine atom in this compound may enhance lipophilicity, potentially improving bioavailability.

Q & A

Advanced Research Question

- Polar Solvents : DMF stabilizes charged intermediates (e.g., fluoronium ions), enhancing reaction rates but risking over-fluorination .

- Nonpolar Solvents : Hexane slows kinetics, improving regioselectivity for mono-fluorination .

- Temperature : Cryogenic conditions (-78°C) suppress side reactions but require longer reaction times (24–48 hr) .

What safety protocols are critical when handling fluorinated azetidine derivatives?

Q. Methodological Focus

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during fluorination to avoid inhaling volatile byproducts (e.g., HF) .

- Storage : Argon atmosphere and -20°C prevent hydrolysis of the ester group .

How can computational modeling guide the design of analogs with improved bioactivity?

Advanced Research Question

- Docking Studies : Software like AutoDock Vina predicts binding poses to target proteins (e.g., kinases) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values to prioritize synthetic targets .

- MD Simulations : Identify stable conformations of the cyclopropane ring in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.